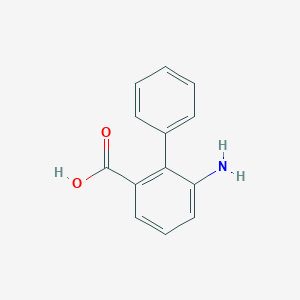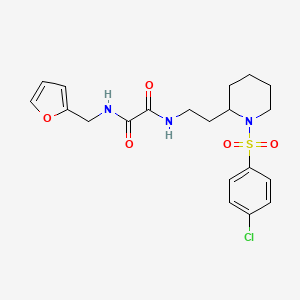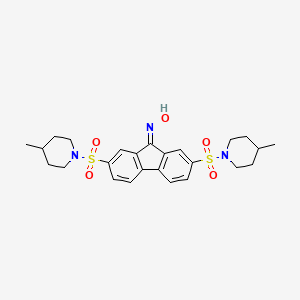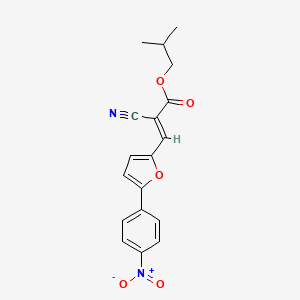
3-アミノ-2-フェニル安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-phenylbenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to the benzoic acid core. This compound has garnered significant interest in scientific research due to its potential biological activity and various applications in different fields.
科学的研究の応用
3-Amino-2-phenylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
Mode of Action
The mode of action of 3-Amino-2-phenylbenzoic acid would depend on its specific targets. As an aromatic compound, it could potentially undergo reactions such as electrophilic aromatic substitution .
Biochemical Pathways
Without specific information on the targets and mode of action of 3-Amino-2-phenylbenzoic acid, it’s difficult to say which biochemical pathways it might affect. Aromatic compounds are involved in a wide range of biochemical pathways, from the synthesis of amino acids to the metabolism of drugs .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body . Without specific studies on 3-Amino-2-phenylbenzoic acid, it’s hard to say what its pharmacokinetic properties would be.
Action Environment
The action of 3-Amino-2-phenylbenzoic acid could be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules. For example, the charge distribution in a molecule is crucial in determining its physical and chemical properties .
生化学分析
Biochemical Properties
The biochemical properties of 3-Amino-2-phenylbenzoic acid are largely determined by its structure, which includes an amino group and a phenyl group attached to a benzoic acid backbone . The amino group can participate in various biochemical reactions, acting as a base to accept protons or forming hydrogen bonds with other molecules . The phenyl group, being a part of the aromatic system, can participate in π-π stacking interactions with other aromatic systems, which could be relevant in its interactions with proteins and other biomolecules .
Cellular Effects
For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism . The presence of the phenyl group in 3-Amino-2-phenylbenzoic acid could potentially influence its interactions with cellular components, possibly affecting its cellular effects .
Molecular Mechanism
Given its structure, it could potentially interact with biomolecules through hydrogen bonding (via its amino group) or π-π stacking interactions (via its phenyl group) . These interactions could potentially influence enzyme activity, gene expression, or other cellular processes .
Metabolic Pathways
Amino acids are known to be involved in various metabolic pathways, including those related to protein synthesis and degradation .
Transport and Distribution
Amino acids are generally transported across cell membranes via specific transport proteins .
Subcellular Localization
The localization of a molecule within a cell can significantly influence its activity and function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-phenylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-phenylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of 3-Amino-2-phenylbenzoic acid may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 3-Amino-2-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Nitro-2-phenylbenzoic acid.
Reduction: 3-Amino-2-phenylbenzyl alcohol.
Substitution: Halogenated derivatives like 3-Amino-2-phenylbenzoic acid chloride.
類似化合物との比較
- 2-Amino-3-phenylbenzoic acid
- 4-Amino-2-phenylbenzoic acid
- 3-Amino-4-phenylbenzoic acid
Comparison: 3-Amino-2-phenylbenzoic acid is unique due to the specific positioning of the amino and phenyl groups on the benzoic acid core. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. For instance, the position of the amino group can affect the compound’s ability to form hydrogen bonds and interact with biological targets, leading to differences in its pharmacological properties.
特性
IUPAC Name |
3-amino-2-phenylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPBDIONVKTARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2441350.png)

![4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide](/img/structure/B2441353.png)




![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441361.png)

![3-amino-4-(furan-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2441364.png)

![4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2441369.png)
![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2441370.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2441372.png)
